molecular formula C15H17NO B079866 N-Benzyl-o-phenetidine CAS No. 13371-95-4

N-Benzyl-o-phenetidine

Cat. No.: B079866
CAS No.: 13371-95-4
M. Wt: 227.3 g/mol
InChI Key: VCFBFZSSLLVLIS-UHFFFAOYSA-N
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Description

N-Benzyl-o-phenetidine is an organic compound with the molecular formula C15H17NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and the hydrogen atom on the ortho position of the phenyl ring is replaced by an ethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-o-phenetidine can be synthesized through several methods. One common synthetic route involves the reaction of o-phenetidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is often produced in large quantities for use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-o-phenetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenetidine compounds.

Scientific Research Applications

N-Benzyl-o-phenetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-o-phenetidine involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-o-toluidine: Similar structure but with a methyl group instead of an ethoxy group.

    N-Benzyl-o-anisidine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-Benzyl-o-chloroaniline: Similar structure but with a chlorine atom instead of an ethoxy group.

Uniqueness

N-Benzyl-o-phenetidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Biological Activity

N-Benzyl-o-phenetidine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to an o-phenetidine moiety. Its chemical formula is C₁₅H₁₇NO, with a molecular weight of 227.31 g/mol. The compound features an aromatic benzene ring and an amine functional group, which contribute to its chemical reactivity and potential biological activities.

1. Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for the 5-HT2A receptor, a target associated with various neurological functions. In a study involving a series of compounds, N-benzyl substitutions were shown to enhance binding affinity and functional activity at this receptor. For instance, certain derivatives demonstrated subnanomolar binding affinities, indicating potent interactions with the receptor .

2. Analgesic and Anti-inflammatory Effects

The compound's structural similarity to known analgesics suggests it may interact with pain pathways in the body. Preliminary studies have indicated that this compound could exhibit analgesic and anti-inflammatory properties, warranting further pharmacological evaluation.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing ortho-phenylenediamine and benzaldehyde under mild conditions.
  • Catalytic Methods : Employing phosphoric acid as a catalyst for efficient synthesis .

These methods highlight the versatility in producing this compound while allowing for modifications that could lead to new derivatives with enhanced properties.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. A study on related compounds revealed that variations in the benzyl and phenethylamine portions significantly affect receptor binding affinities and functional activities at the 5-HT2A receptor .

Table 1: Structure-Activity Relationships of Related Compounds

CompoundBinding Affinity (nM)Functional Activity (EC50)
This compoundTBDTBD
Compound A0.290.074
Compound BTBDTBD

Note: TBD indicates data yet to be determined or reported.

Study on Antidiabetic Properties

A recent investigation into related compounds synthesized from this compound highlighted their potential as anti-diabetic agents. Molecular docking studies revealed that these compounds could effectively bind to proteins involved in diabetes management, suggesting a pathway for therapeutic development .

Neuroprotective Effects

Another study explored the neuroprotective potential of similar compounds designed as multitarget-directed ligands for Alzheimer's disease treatment. These compounds exhibited dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE), demonstrating promising neuroprotective activities in cellular models .

Properties

IUPAC Name

N-benzyl-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFBFZSSLLVLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340313
Record name N-Benzyl-o-phenetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13371-95-4
Record name N-Benzyl-o-phenetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-o-phenetidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Benzyl-o-phenetidine interact with potassium pentacyanonitrosylchromate(I) monohydrate, and what is the resulting complex's structure?

A: this compound, a secondary aromatic amine, acts as a ligand in this reaction. [] It coordinates to the chromium(I) ion in potassium pentacyanonitrosylchromate(I) monohydrate, replacing two cyanide ions and forming a complex with the formula [Cr(NO)(CN)2(L)2(H2O)], where L represents this compound. [] Infrared spectroscopy and other analytical techniques suggest an octahedral structure for this complex. In this structure, the cyanide ligands are trans to each other, the two this compound ligands are trans to each other in the equatorial plane, the nitrosyl group (NO) is trans to a water molecule, and both occupy the axial positions. []

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